molecular formula C13H19ClN4O B2678509 2-chloro-1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}ethan-1-one CAS No. 2411275-37-9

2-chloro-1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}ethan-1-one

Cat. No.: B2678509
CAS No.: 2411275-37-9
M. Wt: 282.77
InChI Key: UBMAUYREVBHXKG-UHFFFAOYSA-N
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Description

2-chloro-1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}ethan-1-one is a complex organic compound that features a unique combination of a triazole ring and an azepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}ethan-1-one typically involves multiple steps. One common method starts with the preparation of the triazole ring, followed by the formation of the azepine ring. The final step involves the chlorination of the ethanone moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and minimize impurities. The use of continuous flow reactors is also explored to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions may introduce new alkyl or halogen groups .

Scientific Research Applications

2-chloro-1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}ethan-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-chloro-1-{4-[1-(propan-2-yl)-1H-1,2,3-triazol-4-yl]-2,3,6,7-tetrahydro-1H-azepin-1-yl}ethan-1-one apart is its unique combination of a triazole ring and an azepine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2-chloro-1-[4-(1-propan-2-yltriazol-4-yl)-2,3,6,7-tetrahydroazepin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClN4O/c1-10(2)18-9-12(15-16-18)11-4-3-6-17(7-5-11)13(19)8-14/h4,9-10H,3,5-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMAUYREVBHXKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C=C(N=N1)C2=CCCN(CC2)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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